5-Hydroxy-6-methoxy Duloxetine

Description

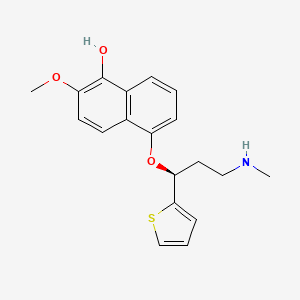

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-20-11-10-16(18-7-4-12-24-18)23-15-6-3-5-14-13(15)8-9-17(22-2)19(14)21/h3-9,12,16,20-21H,10-11H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWRJCBZOCBFBD-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=CC3=C2C=CC(=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225135 | |

| Record name | 5-Hydroxy-6-methoxy duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741693-79-8 | |

| Record name | 5-Hydroxy-6-methoxy duloxetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxy duloxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-6-METHOXY DULOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B18NZM26WW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: 5-Hydroxy-6-methoxy Duloxetine: A Guide to Synthesis and Characterization

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 5-Hydroxy-6-methoxy duloxetine is a principal human metabolite of the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine.[1][2][3] Formed through hepatic metabolism mediated by cytochrome P450 enzymes, primarily CYP1A2 and CYP2D6, this metabolite is crucial for comprehensive pharmacokinetic and drug-drug interaction studies.[1][4][5] This guide provides a robust framework for its chemical synthesis and rigorous analytical characterization, designed for researchers and professionals in drug development and medicinal chemistry. We present a proposed synthetic route grounded in established chemical principles and detail the essential analytical workflows required for structural verification and purity assessment.

Part 1: Strategic Synthesis of this compound

The synthesis of duloxetine metabolites is not as widely documented as the parent compound. Therefore, a logical synthetic strategy must be derived from known duloxetine synthesis pathways, adapting the starting materials to incorporate the required substitutions. The chosen approach is a multi-step synthesis culminating in the formation of the target molecule.

Retrosynthetic Analysis and Strategy

The core challenge lies in constructing the substituted naphthalenol ring system and coupling it with the chiral thiophenepropylamine side chain. Our retrosynthetic analysis begins by disconnecting the ether linkage, a common strategy in duloxetine synthesis. This reveals two key synthons: the chiral amino alcohol side chain and a functionalized naphthalenol precursor.

The synthesis of the chiral side-chain, (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, is a well-established process and can be achieved through methods like chemo-enzymatic resolution.[6] Our focus, therefore, is on the novel preparation of the naphthalenol fragment and its subsequent coupling.

Proposed Synthesis Workflow

The following multi-step pathway is proposed. The causality behind each step is to build the molecule logically, starting with a commercially available precursor and introducing the necessary functional groups sequentially.

Step 1: Synthesis of 1,5-Dihydroxy-2-methoxynaphthalene (Precursor) This precursor is not readily available and must be synthesized. A plausible route starts from 1,5-dihydroxynaphthalene.

-

Selective Protection: The more reactive C1 hydroxyl group of 1,5-dihydroxynaphthalene is selectively protected using a suitable protecting group (e.g., benzyl bromide) to prevent unwanted side reactions.

-

Methylation: The hydroxyl group at the C5 position is then methylated using a standard methylating agent like dimethyl sulfate (DMS) or methyl iodide in the presence of a base (e.g., K₂CO₃).

-

Deprotection: The protecting group at C1 is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the free hydroxyl group, ready for the subsequent etherification.

Step 2: Williamson Ether Synthesis This is the key bond-forming reaction to connect the naphthalene core with the side chain. This reaction is analogous to established methods for producing duloxetine.[7][8]

-

Deprotonation: The synthesized naphthalenol precursor from Step 1 is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This deprotonates the hydroxyl group, forming a potent nucleophilic alkoxide. The choice of NaH is critical as it ensures an irreversible and complete deprotonation, driving the reaction forward.

-

Nucleophilic Substitution: A chiral mesylate or tosylate derivative of the (S)-3-(dimethylamino)-1-(2-thienyl)propan-1-ol side chain is added. The naphthalenoxide attacks the electrophilic carbon bearing the leaving group (e.g., mesylate), displacing it via an Sₙ2 reaction to form the ether linkage. This results in the formation of the tertiary amine intermediate.

Step 3: N-Demethylation The final step is the conversion of the tertiary amine to the secondary amine present in the final metabolite.

-

Carbamate Formation: The tertiary amine is reacted with an acylating agent like phenyl chloroformate. This selectively removes one of the methyl groups to form a stable carbamate intermediate.[7][8]

-

Hydrolysis: The carbamate is then hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the final product, this compound.[7]

Experimental Protocol: A Representative Procedure

Protocol: Williamson Ether Synthesis (Step 2)

-

To a stirred solution of the naphthalenol precursor (1.0 eq) in anhydrous DMF at 0 °C under an inert nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the reaction mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the naphthalenoxide.

-

Cool the mixture back to 0 °C and add a solution of the mesylated side chain (1.1 eq) in anhydrous DMF dropwise.

-

Let the reaction warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the pure tertiary amine intermediate.

Synthesis Pathway Diagram

Sources

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. scite.ai [scite.ai]

- 7. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

5-Hydroxy-6-methoxy Duloxetine metabolism and pharmacokinetics

An In-Depth Technical Guide to the Metabolism and Pharmacokinetics of 5-Hydroxy-6-methoxy Duloxetine

Introduction

Duloxetine is a potent and balanced dual inhibitor of serotonin and norepinephrine reuptake, widely indicated for the treatment of major depressive disorder, generalized anxiety disorder, and various pain conditions.[1][2] The clinical efficacy and safety profile of any therapeutic agent are intrinsically linked to its metabolic fate and pharmacokinetic properties. For duloxetine, this is particularly complex, as it undergoes extensive biotransformation in the liver, leading to a multitude of metabolites.[3][4] This guide provides a detailed examination of the metabolic pathways leading to and involving this compound, a key intermediate, and its subsequent conjugated metabolite, 5-hydroxy, 6-methoxy duloxetine sulfate. We will explore the enzymatic processes, pharmacokinetic profile, and analytical methodologies crucial for its characterization, offering field-proven insights for researchers and drug development professionals.

Part 1: The Metabolic Journey of Duloxetine: Formation of this compound

The biotransformation of duloxetine is a multi-step process initiated predominantly in the liver, involving Phase I oxidation followed by Phase II conjugation.[3][5] The parent drug itself accounts for less than 3% of the total radiolabeled material found in plasma, underscoring the extensiveness of its metabolism.[1][6]

Phase I Oxidation: The Role of Cytochrome P450 Isozymes

The initial and rate-limiting steps in duloxetine's clearance are oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system.[7] In vitro and in vivo studies have unequivocally identified CYP1A2 and CYP2D6 as the principal isozymes responsible for the oxidation of duloxetine's naphthyl ring.[3][4][8]

The major biotransformation pathways involve hydroxylation at the 4, 5, or 6 positions of the naphthyl ring.[1][6] The formation of 5-hydroxy duloxetine is a critical precursor step. Both CYP1A2 and CYP2D6 are capable of catalyzing this hydroxylation.[2][5] Although both enzymes contribute, clinical studies suggest that CYP1A2 is the predominant enzyme involved in the overall metabolism of duloxetine in vivo.[3]

Following the initial hydroxylation to 5-hydroxy duloxetine, a subsequent methylation reaction occurs to form this compound.[9] This sequential oxidation and methylation pathway highlights the complex enzymatic interplay required to modify the duloxetine molecule for eventual elimination.

Caption: Metabolic cascade of duloxetine to its sulfate conjugate.

Part 2: Phase II Conjugation: Generation of a Major Circulating Metabolite

Following Phase I modification, the resulting metabolites undergo Phase II conjugation reactions. These processes increase the water solubility of the xenobiotic, facilitating its excretion from the body. For this compound, the primary conjugation pathway is sulfation.

This reaction results in the formation of 5-hydroxy, 6-methoxy duloxetine sulfate .[5] This sulfated conjugate, along with the glucuronide conjugate of 4-hydroxy duloxetine, represents one of the two major circulating metabolites of duloxetine found in human plasma.[1][3] It is crucial to note that these major metabolites are pharmacologically inactive at the serotonin and norepinephrine transporters.[5][10]

Part 3: Pharmacokinetics of Duloxetine and its Metabolites

Understanding the pharmacokinetic profile of both the parent drug and its metabolites is essential for predicting drug exposure, efficacy, and potential for accumulation.

-

Absorption and Distribution : Orally administered duloxetine is well absorbed, with maximal plasma concentrations (Cmax) occurring approximately 6 hours after dosing.[10] It is highly bound (over 90%) to plasma proteins, primarily albumin and α1-acid glycoprotein.[2][11]

-

Elimination and Half-Life : The elimination of duloxetine is mainly through hepatic metabolism.[4] The parent drug has an elimination half-life of about 12 hours.[10] However, the total radioactivity from a radiolabeled dose has a substantially longer half-life (around 120 hours), indicating the presence of circulating metabolites with slower elimination rates.[1][6]

-

Excretion : The vast majority of a duloxetine dose is excreted in the urine (approximately 70%) as metabolites, with about 20% eliminated in the feces.[2][3] Unchanged duloxetine accounts for only a very small fraction of the excreted dose.[10]

The major circulating metabolites, including 5-hydroxy, 6-methoxy duloxetine sulfate, have been shown to have significantly longer half-lives than the parent compound. In specific populations, such as individuals with end-stage renal disease, the area under the curve (AUC) for these major metabolites can be 7- to 9-fold higher than in healthy subjects, with half-lives also extended.[10][12]

Table 1: Summary of Pharmacokinetic Parameters

| Parameter | Duloxetine (Parent Drug) | Major Metabolites (e.g., 5-hydroxy, 6-methoxy duloxetine sulfate) |

| Time to Peak (Tmax) | ~6 hours[1] | Varies, generally longer than parent |

| Elimination Half-life (t½) | ~12 hours[10] | Significantly longer than parent drug[12] |

| Protein Binding | >90%[2] | Data not specified, but expected to be circulated |

| Primary Route of Elimination | Hepatic Metabolism[4] | Renal Excretion (in conjugated form)[3] |

| Pharmacological Activity | Active SNRI[10] | Inactive[5] |

Part 4: Analytical Methodologies for Metabolite Quantification

The accurate identification and quantification of duloxetine and its metabolites in biological matrices like plasma and urine are fundamental to pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[7]

Step-by-Step Experimental Protocol

-

Sample Collection & Preparation :

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge to separate plasma.

-

To precipitate proteins, add a threefold volume of a cold organic solvent (e.g., acetonitrile) to the plasma sample.

-

Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis. This step is critical for removing matrix components that can interfere with the analysis and damage the HPLC system.

-

-

Chromatographic Separation (HPLC) :

-

Column : A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is typically used to separate duloxetine and its metabolites based on their polarity.

-

Mobile Phase : A gradient elution using a two-solvent system is employed.

-

Solvent A: Water with 0.1% formic acid (to improve ionization).

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient : Start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute compounds of increasing hydrophobicity. This ensures sharp peaks and good resolution between the parent drug and its various metabolites.

-

Flow Rate : A typical flow rate is 0.4 mL/min.

-

-

Mass Spectrometric Detection (MS/MS) :

-

Ionization : Use an electrospray ionization (ESI) source in positive ion mode.

-

Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for each analyte.

-

For example, a specific m/z transition would be set for duloxetine, another for 5-hydroxy duloxetine, and another for this compound.

-

-

Validation : The method must be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines to ensure reliable and reproducible results.

-

Caption: Typical workflow for metabolite quantification via HPLC-MS/MS.

Part 5: Factors Influencing Metabolism and Pharmacokinetics

The metabolism of duloxetine can be significantly influenced by both intrinsic and extrinsic factors, leading to interindividual variability in drug exposure.

-

Genetic Polymorphisms : CYP2D6 is a highly polymorphic enzyme.[13] Individuals who are "poor metabolizers" for CYP2D6 may have significantly higher plasma concentrations of duloxetine, potentially increasing the risk of adverse effects.[13][14]

-

Drug-Drug Interactions : Co-administration of duloxetine with potent inhibitors of CYP1A2 (e.g., fluvoxamine) or CYP2D6 (e.g., paroxetine) can lead to a substantial increase in duloxetine exposure.[5][12] For instance, administering a potent CYP1A2 inhibitor to a CYP2D6 poor metabolizer can result in a 6-fold increase in duloxetine's AUC and Cmax.[8] Conversely, inducers of these enzymes (e.g., smoking for CYP1A2) can decrease duloxetine concentrations.[14]

Conclusion

The biotransformation of duloxetine is an extensive and complex process orchestrated primarily by CYP1A2 and CYP2D6. The formation of this compound and its subsequent sulfation to 5-hydroxy, 6-methoxy duloxetine sulfate represents a key pathway, leading to one of the major, albeit inactive, circulating metabolites of the drug. A thorough understanding of this metabolic journey, from the initial oxidative steps to the final conjugated products, is paramount for drug development professionals. Factors such as genetic polymorphisms and co-administered medications can significantly alter the pharmacokinetic profile, influencing both the safety and efficacy of duloxetine therapy. The robust analytical methods outlined provide the necessary tools for researchers to precisely characterize these processes, ensuring a comprehensive evaluation of duloxetine's disposition in both preclinical and clinical settings.

References

-

Title: Duloxetine Pathway, Pharmacokinetics - ClinPGx. Source: PharmGKB. URL: [Link]

-

Title: Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects. Source: PubMed. URL: [Link]

-

Title: (PDF) Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects. Source: ResearchGate. URL: [Link]

-

Title: "Cymbalta" (Duloxetine HCI) EC-Capsules. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

-

Title: How is Duloxetine (Cymbalta) metabolized?. Source: Dr.Oracle. URL: [Link]

-

Title: Duloxetine | C18H19NOS | CID 60835. Source: PubChem - National Institutes of Health (NIH). URL: [Link]

-

Title: Duloxetine Metabolism in the Presence of Cytochrome P450 Inhibitors. Source: OpenRiver - Winona State University. URL: [Link]

-

Title: Annotation of FDA Label for duloxetine and CYP2D6. Source: PharmGKB. URL: [Link]

-

Title: The roles of Cyp1a2 and Cyp2d in pharmacokinetic profiles of serotonin and norepinephrine reuptake inhibitor duloxetine and its metabolites in mice. Source: PubMed. URL: [Link]

-

Title: Is Duloxetine (Cymbalta) metabolized by CYP2D6 (Cytochrome P450 2D6)?. Source: Dr.Oracle. URL: [Link]

-

Title: The role of CYP2D6 in the metabolism of antidepressants. Source: GSC Online Press. URL: [Link]

-

Title: Showing metabocard for 5-Hydroxy, 6-methoxy duloxetine sulfate (HMDB0061128). Source: Human Metabolome Database. URL: [Link]

-

Title: Duloxetine Pathway, Pharmacokinetics. Source: PharmGKB. URL: [Link]

-

Title: Clinical Pharmacology Biopharmaceutics Review(s). Source: U.S. Food and Drug Administration (FDA). URL: [Link]

-

Title: CYMBALTA. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

Sources

- 1. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. openriver.winona.edu [openriver.winona.edu]

- 8. ClinPGx [clinpgx.org]

- 9. ClinPGx [clinpgx.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. droracle.ai [droracle.ai]

In Vitro Profiling of 5-Hydroxy-6-methoxy Duloxetine: A Technical Guide for Preclinical Research

This guide provides an in-depth technical framework for the in vitro investigation of 5-Hydroxy-6-methoxy duloxetine, a primary phase I metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI), duloxetine. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causal reasoning behind experimental design, ensuring a robust and self-validating approach to characterizing this key metabolic product.

Introduction: The Rationale for Studying Duloxetine's Metabolites

Duloxetine's therapeutic efficacy is primarily attributed to its potent and balanced inhibition of the serotonin (SERT) and norepinephrine (NET) transporters.[1] However, like most xenobiotics, duloxetine undergoes extensive hepatic metabolism, orchestrated mainly by the cytochrome P450 enzymes CYP1A2 and CYP2D6.[2][3] This biotransformation leads to several oxidized metabolites, including 4-hydroxy duloxetine and the subject of this guide, this compound.

The metabolic cascade does not stop at oxidation. These phase I metabolites are subsequently conjugated by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) into more water-soluble forms, such as 4-hydroxy duloxetine glucuronide and 5-hydroxy, 6-methoxy duloxetine sulfate.[2][4] These conjugated forms are the major circulating metabolites but are generally considered pharmacologically inactive at the monoamine transporters.[2]

The critical question for drug development and safety assessment is whether the unconjugated, intermediate metabolites possess pharmacological activity. If a phase I metabolite is active, it could contribute to the parent drug's therapeutic effect, mediate off-target effects, or present a risk for drug-drug interactions (DDIs). This guide focuses on the essential in vitro studies required to comprehensively profile the unconjugated this compound.

Metabolic Pathway Overview

The journey from the parent drug to its excreted forms is a multi-step process. Understanding this pathway is fundamental to designing relevant in vitro experiments. The process begins with oxidation of the naphthyl ring, followed by methylation and subsequent conjugation.

Caption: Metabolic pathway of Duloxetine to its sulfated metabolite.

Primary Pharmacological Assessment: Transporter Binding Affinity

The first and most crucial step is to determine if this compound retains affinity for the primary targets of the parent drug: the serotonin (SERT) and norepinephrine (NET) transporters. A competitive radioligand binding assay is the gold standard for this determination, providing quantitative affinity constants (Ki).

Principle of the Assay

This assay measures the ability of a test compound (this compound) to displace a specific, high-affinity radioligand from its binding site on the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the binding affinity constant (Ki).

Quantitative Data: Binding Affinity of Duloxetine and its Metabolite

In vitro binding studies have demonstrated that while this compound does bind to monoamine transporters, its affinity is substantially lower than that of the parent compound, duloxetine.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Duloxetine | 0.8 | 7.5 | - |

| This compound | 266 | 920 | 2,814 |

| Data sourced from Bymaster et al. (2001) and Chemdiv (2023).[5][6] |

This data confirms that the metabolite is pharmacologically active, albeit with a significantly reduced potency compared to duloxetine. The ~330-fold and ~120-fold decrease in affinity for SERT and NET, respectively, suggests its direct contribution to the therapeutic effect at typical clinical exposures is likely minimal. However, this activity warrants further functional investigation.

Detailed Protocol: Radioligand Binding Assay for SERT/NET

This protocol provides a framework for a competitive binding assay using membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).

Materials:

-

Membrane Preparations: Commercially available or in-house prepared membranes from HEK293 cells overexpressing hSERT or hNET.

-

Radioligands:

-

For hSERT: [³H]-Citalopram (or [³H]-Paroxetine).

-

For hNET: [³H]-Nisoxetine.

-

-

Non-specific Binding Control:

-

For hSERT: Fluoxetine (10 µM).

-

For hNET: Desipramine (10 µM).

-

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation Cocktail and Glass Fiber Filter Mats .

-

96-well Microplates and a Cell Harvester .

Procedure:

-

Preparation: Thaw membrane preparations on ice. Dilute the test compound, radioligand, and non-specific control in assay buffer to 2X the final concentration.

-

Assay Setup (in a 96-well plate):

-

Total Binding: 100 µL assay buffer + 50 µL radioligand + 50 µL membrane preparation.

-

Non-specific Binding (NSB): 100 µL non-specific control + 50 µL radioligand + 50 µL membrane preparation.

-

Test Compound: 100 µL of each dilution of this compound + 50 µL radioligand + 50 µL membrane preparation.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Functional Activity Assessment: Transporter Uptake Inhibition

While binding assays measure affinity, they do not confirm functional antagonism. A transporter uptake assay directly measures the ability of the test compound to inhibit the primary function of SERT and NET: the reuptake of their respective neurotransmitters.

Principle of the Assay

This cell-based assay utilizes a fluorescent substrate that is a substrate for monoamine transporters. When the substrate is transported into the cell, its fluorescence increases. An inhibitor like duloxetine or its metabolite will block this transport, resulting in a reduced fluorescence signal. This method offers a high-throughput, non-radioactive alternative to traditional uptake assays.

Caption: Workflow for a fluorescent neurotransmitter uptake assay.

Detailed Protocol: Fluorescent Transporter Uptake Assay

This protocol is adapted for commercially available kits, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.[1][7][8]

Materials:

-

Cell Line: HEK293 cells stably expressing hSERT or hNET.

-

Assay Kit: Containing fluorescent substrate and masking dye.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound, serially diluted.

-

Positive Control: Duloxetine or another known SERT/NET inhibitor.

-

96- or 384-well black, clear-bottom microplates.

Procedure:

-

Cell Plating: Seed the cells into the microplate at a density of 40,000-60,000 cells/well (for 96-well plates) and culture overnight to form a confluent monolayer.

-

Compound Addition: Remove the culture medium and add 100 µL of assay buffer containing the desired concentrations of the test compound or controls to the wells. Incubate for 10-30 minutes at 37°C.

-

Substrate Addition: Prepare the fluorescent substrate/dye solution according to the kit manufacturer's instructions. Add the specified volume (e.g., 25 µL) to each well to initiate the uptake reaction.

-

Fluorescence Reading: Immediately transfer the plate to a bottom-read fluorescence microplate reader pre-set to 37°C.

-

Kinetic Mode: Read fluorescence every 1-2 minutes for 30-60 minutes.

-

Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, then read the final fluorescence.

-

-

Data Analysis:

-

For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a maximally inhibiting concentration of a positive control (100% inhibition).

-

Plot the percentage of inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

Drug-Drug Interaction Potential: CYP450 Inhibition Assay

Even if a metabolite has weak therapeutic target activity, it can still cause significant drug-drug interactions by inhibiting the metabolic enzymes that clear other drugs. It is essential to assess whether this compound inhibits the primary duloxetine-metabolizing enzymes, CYP1A2 and CYP2D6, or other major CYPs.

Principle of the Assay

This assay uses human liver microsomes (HLM), which contain a rich complement of CYP enzymes, as the enzyme source. A specific substrate for a particular CYP isoform is incubated with the microsomes and the test compound. The rate of formation of the substrate's metabolite is measured via LC-MS/MS. A reduction in the metabolite formation rate in the presence of the test compound indicates inhibition.

Detailed Protocol: In Vitro CYP450 Inhibition Assay

Materials:

-

Enzyme Source: Pooled Human Liver Microsomes (HLM).

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

-

CYP Isoform-Specific Substrates: (e.g., Phenacetin for CYP1A2, Dextromethorphan for CYP2D6).

-

Positive Control Inhibitors: (e.g., Fluvoxamine for CYP1A2, Quinidine for CYP2D6).

-

Test Compound: this compound, serially diluted.

-

Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

-

Stop Solution: Acetonitrile containing an internal standard.

-

Instrumentation: LC-MS/MS system.

Procedure:

-

Preparation: Prepare stock solutions of substrates, inhibitors, and the test compound.

-

Incubation Setup (in a 96-well plate):

-

To each well, add HLM, reaction buffer, and the test compound (or positive control/vehicle).

-

Pre-incubate the plate for 5-10 minutes at 37°C.

-

-

Initiate Reaction: Add the CYP-specific substrate to all wells. Immediately after, add the NADPH regenerating system to start the reaction.

-

Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

-

Terminate Reaction: Add ice-cold stop solution to each well to quench the enzymatic reaction and precipitate proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Quantify the amount of specific metabolite formed in each sample using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the percentage of CYP activity remaining at each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of activity against the log concentration of the test compound and fit to a dose-response curve to determine the IC50 value.

-

Conclusion and Future Directions

The in vitro data for this compound paints a clear picture. The unconjugated metabolite is pharmacologically active, retaining a measurable, albeit weak, affinity for SERT and NET. This activity is likely insufficient to contribute significantly to duloxetine's primary therapeutic action but is not negligible. The potential for this metabolite to inhibit key metabolic enzymes like CYP1A2 and CYP2D6 must also be considered to fully assess its role in the overall safety and DDI profile of duloxetine.

Further studies could involve investigating the kinetics of its formation and subsequent conjugation using in vitro systems like primary human hepatocytes. This would allow for a more complex, integrated model to predict the intracellular concentration and potential impact of this compound in vivo. By following the robust, mechanistically-grounded approaches outlined in this guide, researchers can generate the high-quality, self-validating data necessary for modern drug development and regulatory submission.

References

-

Bymaster, F. P., et al. (2001). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 25(6), 871-880. Available from: [Link]

-

Kuo, F., Gillespie, T. A., et al. (2004). Synthesis and biological activity of some known and putative duloxetine metabolites. Bioorganic & Medicinal Chemistry Letters, 14(13), 3481-3486. Available from: [Link]

-

Lantz, R. J., et al. (2003). Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects. Drug Metabolism and Disposition, 31(9), 1142-1150. Available from: [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

-

PharmGKB. (n.d.). Duloxetine Pathway, Pharmacokinetics. Available from: [Link]

-

Qin, X., et al. (2022). Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice. Drug Metabolism and Disposition, 50(4), 414-426. Available from: [Link]

-

Skinner, M. H., et al. (2003). In vitro and in vivo evaluations of cytochrome P450 1A2 interactions with duloxetine. Clinical Pharmacokinetics, 42(15), 1371-1379. Available from: [Link]

-

U.S. Food and Drug Administration. (2004). "Cymbalta" (Duloxetine HCI) EC-Capsules Clinical Pharmacology and Biopharmaceutics Review(s). Available from: [Link]

-

Yan, Z., & Caldwell, G. W. (2004). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. In Methods in Molecular Biology, vol. 290. Available from: [Link]

Sources

- 1. moleculardevices.com [moleculardevices.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. duloxetine (PD003013, ZEUITGRIYCTCEM-KRWDZBQOSA-N) [probes-drugs.org]

- 5. Compound 5-hydroxy-6-methoxy (S)-Duloxetine - Chemdiv [chemdiv.com]

- 6. Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. innovationscns.com [innovationscns.com]

An In-depth Technical Guide to 5-Hydroxy-6-methoxy Duloxetine: Structure, Properties, and Analysis

Introduction

5-Hydroxy-6-methoxy duloxetine is a principal active phase I metabolite of duloxetine, a potent and balanced dual inhibitor of serotonin and norepinephrine reuptake widely prescribed for major depressive disorder, anxiety, and neuropathic pain.[1][2] The parent drug, duloxetine, undergoes extensive hepatic metabolism, and understanding the properties of its major metabolites is critical for a comprehensive pharmacokinetic and pharmacodynamic profile.[2] This guide provides a detailed technical overview of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, metabolic formation, synthesis, and analytical characterization.

Chemical Structure and Properties

The chemical identity of this compound is defined by the addition of a hydroxyl and a methoxy group to the naphthalene ring of the parent duloxetine molecule. Its formal IUPAC name is 2-methoxy-5-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol.[3][4]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₃S | [5][6][7] |

| Molecular Weight | 343.44 g/mol | [5][6][7] |

| CAS Number | 741693-79-8 | [3][4] |

| Monoisotopic Mass | 343.12421471 Da | [3][4] |

| Computed XLogP3 | 3.9 | [3][4] |

| Physical Description | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF (inferred from parent compound) | [8] |

Metabolic Pathway and Pharmacokinetics

Duloxetine is extensively metabolized in the liver, primarily through the action of cytochrome P450 enzymes CYP1A2 and CYP2D6.[9][10] The major biotransformation pathways involve oxidation of the naphthyl ring at the 4, 5, or 6-positions.[2] this compound is formed through a multi-step process involving initial hydroxylation followed by methylation. This phase I metabolite is then typically conjugated with sulfate to form this compound sulfate, which is one of the major circulating metabolites found in human plasma.[2][11] This sulfate conjugate is pharmacologically inactive at serotonin and norepinephrine transporters.

While detailed pharmacokinetic parameters for this compound itself are scarce, studies on the parent drug indicate that after a single oral dose of [¹⁴C]duloxetine, the peak plasma concentration (Cmax) for total radioactivity (including metabolites) is reached at a median of 6 hours.[2] The elimination half-life of total radioactivity is substantially longer (120 hours) than that of the parent duloxetine (10.3 hours), reflecting the presence of circulating metabolites.[2] In patients with end-stage renal disease, the exposure to 5-hydroxy, 6-methoxy-duloxetine sulfate was found to be approximately 7-9 fold higher than in individuals with normal renal function.[9]

Chemical Synthesis

The synthesis of various duloxetine metabolites, including this compound, has been reported in the scientific literature.[11] A common strategy involves the condensation of the thiophene side chain with a suitably protected fluoronaphthol derivative.[11] While a detailed, step-by-step experimental protocol is not publicly available, the following represents a conceptual workflow based on established synthetic routes for duloxetine and its analogues.[12][13]

Conceptual Synthesis Workflow

-

Preparation of the Naphthol Intermediate: Synthesis of a 1-fluoro-5-hydroxy-6-methoxy naphthalene derivative. The hydroxyl group would likely require a protecting group (e.g., benzyl or silyl ether) to prevent unwanted side reactions during the subsequent coupling step.

-

Preparation of the Thiophene Side Chain: Synthesis of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propan-1-amine. This chiral amino alcohol is a key intermediate in many duloxetine syntheses.

-

Nucleophilic Aromatic Substitution (SNAr): The protected naphthol intermediate is reacted with the thiophene side chain in the presence of a strong base (e.g., sodium hydride) in an aprotic polar solvent like DMSO. The alkoxide generated from the side chain's hydroxyl group displaces the fluorine atom on the naphthalene ring to form the ether linkage.

-

Deprotection: Removal of the protecting group from the 5-hydroxy position on the naphthalene ring to yield the final product, this compound.

-

Purification: The final compound is purified using standard techniques such as column chromatography to achieve the desired level of purity.

Analytical Methodology

The quantification of this compound, typically as its sulfate conjugate in biological matrices like plasma, is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for bioanalytical applications.

Representative LC-MS/MS Protocol for Plasma Analysis

This protocol is a composite based on published methods for duloxetine and its metabolites and should be optimized and validated for specific laboratory conditions.[1][14][15]

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Pre-condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with an aqueous solution (e.g., 0.1% formic acid) followed by a weak organic wash (e.g., 5% methanol) to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., mobile phase or a higher percentage of organic solvent).

-

Inject a small aliquot (e.g., 10 µL) of the eluate into the LC-MS/MS system.

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 or similar column (e.g., 50 mm x 2.1 mm, <5 µm particle size) is typically used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or 5 mM ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.3-0.9 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) is used. For the analysis of the sulfate conjugate, negative ion mode (ESI-) is required for optimal sensitivity.[1][15] The free base form would be analyzed in positive ion mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3). This highly specific transition minimizes interference from other molecules in the sample.

-

MRM Transitions: The specific m/z (mass-to-charge ratio) transitions for this compound sulfate would need to be determined empirically by infusing a standard solution into the mass spectrometer. For the precursor ion in negative mode, one would expect [M-H]⁻ at approximately m/z 422.1.

-

Conclusion

This compound is a key metabolite in the disposition of duloxetine. Its formation via hepatic enzymes and subsequent circulation as a sulfate conjugate are important considerations in pharmacokinetic studies. While detailed experimental data on its physicochemical properties and comprehensive spectral characterization are limited in the public domain, its synthesis and analytical quantification are achievable through established chemical and bioanalytical techniques. This guide provides a foundational understanding for researchers working with this important molecule, highlighting both what is known and where further investigation is warranted.

References

-

Satonin, D. K., McCulloch, J. D., Kuo, F., & Knadler, M. P. (2007). Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of the major metabolites of duloxetine in human plasma. Journal of Chromatography B, 852(1-2), 582-589. [Link]

-

Lee, H. W., Ji, H. Y., Kim, Y. H., Lee, H. S., & Lee, K. T. (2013). Quantitative determination of duloxetine and its metabolite in rat plasma by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 75, 294-298. [Link]

-

Lantz, R. J., Gillespie, T. A., Rash, T. J., Kuo, F., Skinner, M., Kuan, T. H., & Knadler, M. P. (2003). Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects. Drug Metabolism and Disposition, 31(9), 1142-1150. [Link]

-

Gajula, R., Maddela, R., Ravi, V. B., Inamadugu, J. K., & Pilli, N. R. (2012). A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for duloxetine in human plasma: its pharmacokinetic application. Journal of pharmaceutical analysis, 2(5), 359-366. [Link]

-

U.S. Food and Drug Administration. (2004). Cymbalta (Duloxetine HCl) EC-Capsules Pharmacology Review. [Link]

-

U.S. Food and Drug Administration. (2009). Environmental Assessment for Cymbalta (duloxetine hydrochloride). [Link]

-

Duloxetine Synthesis. (2021). ResearchGate. [Link]

-

Smith, H. S., & Nicholson, R. A. (2007). Review of duloxetine in the management of diabetic peripheral neuropathic pain. Vascular health and risk management, 3(6), 833. [Link]

-

Knadler, M. P., Lobo, E., Chappell, J., & Bergstrom, R. (2011). Duloxetine: clinical pharmacokinetics and drug interactions. Clinical pharmacokinetics, 50(5), 281-294. [Link]

-

PubChem. (n.d.). Duloxetine. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. (n.d.). Cymbalta (duloxetine hydrochloride) Capsules Label. [Link]

-

Palmsten, K., Hernández-Díaz, S., Huybrechts, K. F., Williams, P. L., Michels, K. B., Achtyes, E. D., & Mogun, H. (2013). Use of antidepressants near delivery and risk of postpartum hemorrhage: cohort study of low income women in the United States. The BMJ, 347. [Link]

-

Reddy, G. O., Reddy, K. S., & Reddy, C. U. (2010). A facile asymmetric synthesis of (S)-duloxetine. ARKIVOC, 2010(10), 55-61. [Link]

-

Reddy, D. C., & Bapuji, A. T. (2012). Development and Validation of a LC/MS/MS Method for the Determination of Duloxetine in Human Plasma and its Application to Pharmacokinetic Study. E-Journal of Chemistry, 9(2), 899-911. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). Enhancement of Solubility of Duloxetine HCL by Solid Dispersion Technique. [Link]

-

PubChem. (n.d.). Duloxetine hydrochloride. National Center for Biotechnology Information. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

PubChemLite. (n.d.). This compound (C19H21NO3S). [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

- 1. MALDI Imaging Mass Spectrometry Visualizes the Distribution of Antidepressant Duloxetine and Its Major Metabolites in Mouse Brain, Liver, Kidney, and Spleen Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C19H21NO3S | CID 29981679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 8. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of a liquid chromatography-tandem mass spectrometric method for the determination of the major metabolites of duloxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and identification of duloxetine metabolites

An In-Depth Technical Guide to the Discovery and Identification of Duloxetine Metabolites

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the discovery, identification, and characterization of duloxetine metabolites. It is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetics (DMPK) studies.

Introduction: The Metabolic Fate of Duloxetine

Duloxetine, a potent and balanced serotonin-norepinephrine reuptake inhibitor (SNRI), is widely prescribed for major depressive disorder, generalized anxiety disorder, and various pain syndromes.[1][2] Like most xenobiotics, its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate. The biotransformation of duloxetine is extensive, with the parent drug accounting for less than 3% of the total radiolabeled material in plasma after administration.[3][4] Understanding the complex array of metabolites generated is paramount for predicting drug-drug interactions (DDIs), elucidating potential toxicities, and comprehending inter-individual variability in patient response.

This document details the core metabolic pathways, outlines field-proven experimental workflows for metabolite profiling, and provides a framework for the structural elucidation of novel biotransformation products.

Section 1: The Metabolic Landscape of Duloxetine

Duloxetine undergoes extensive hepatic metabolism through Phase I (functionalization) and Phase II (conjugation) reactions.[4][5] The primary biotransformation pathways involve oxidation of the naphthyl ring, followed by methylation and/or conjugation with glucuronic acid and sulfate.[1][3][6]

Phase I Metabolism: The Role of Cytochrome P450

The initial and rate-limiting step in duloxetine metabolism is the oxidation of its aromatic naphthyl ring. This process is predominantly catalyzed by two key cytochrome P450 isoenzymes: CYP1A2 and CYP2D6 .[4][7][8]

-

CYP1A2: In vivo studies using potent inhibitors like fluvoxamine have demonstrated that CYP1A2 is the major enzyme responsible for duloxetine metabolism in humans.[1][5][9] Co-administration of fluvoxamine can increase duloxetine plasma concentrations significantly, highlighting the clinical relevance of this pathway.[5][9] Factors influencing CYP1A2 activity, such as smoking, can also alter duloxetine clearance.[5]

-

CYP2D6: While CYP2D6 is capable of forming hydroxylated metabolites, its role in vivo appears to be secondary to CYP1A2.[1][5] However, duloxetine itself is a moderate inhibitor of CYP2D6, creating a potential for DDIs with other drugs metabolized by this enzyme.[5][10] Genetic polymorphisms in CYP2D6 can lead to variations in duloxetine exposure, though typically to a lesser extent than CYP1A2 inhibition.[4]

The primary oxidative reactions occur at the 4-, 5-, and 6-positions of the naphthyl ring, leading to the formation of 4-hydroxy, 5-hydroxy, and 6-hydroxy duloxetine.[3][5][6]

Phase II Metabolism: Conjugation and Excretion

Following oxidation, the hydroxylated metabolites are readily conjugated to increase their water solubility and facilitate excretion. The two main conjugation pathways are:

-

Glucuronidation: The glucuronide conjugate of 4-hydroxy duloxetine is a major circulating metabolite.[1][3][5] Other hydroxylated intermediates also undergo glucuronidation.[3][6]

-

Sulfation: The sulfate conjugate of 5-hydroxy-6-methoxy duloxetine is another major, pharmacologically inactive metabolite found in plasma.[1][3][5]

The vast majority of a duloxetine dose is excreted in the urine (approximately 70%) and feces (approximately 20%) as these conjugated metabolites.[1][4]

Summary of Major Metabolites

A recent comprehensive study identified a total of 39 duloxetine metabolites, including 13 novel structures, underscoring the complexity of its biotransformation.[1][11] The major metabolites consistently identified in human plasma and urine are summarized below.

| Metabolite ID | Metabolite Name | Formation Pathway | Pharmacological Activity |

| M6 (in Lantz et al.) | 4-hydroxy duloxetine glucuronide | Oxidation (CYP1A2/2D6) -> Glucuronidation | Inactive[4][5] |

| M7 (in Lantz et al.) | This compound sulfate | Oxidation -> Methylation -> Sulfation | Inactive[4][5] |

| M14 (in Lantz et al.) | 4-hydroxy duloxetine | Oxidation (CYP1A2/2D6) | Precursor |

| M23 (in Lantz et al.) | N-desmethyl duloxetine | N-demethylation | Minor Pathway |

| - | Glutathione (GSH) Adducts | Bioactivation (CYP1A2/2D6) | Reactive Intermediates[1] |

Visualizing the Metabolic Pathway

The following diagram illustrates the principal biotransformation routes of duloxetine.

Caption: Core metabolic pathways of duloxetine, from Phase I oxidation to Phase II conjugation and excretion.

Section 2: Methodologies for Metabolite Identification

A multi-pronged approach combining in vitro and in vivo models is essential for a comprehensive metabolite profile.

In Vitro Systems: Mechanistic Insights

In vitro systems are indispensable for identifying the enzymes involved (reaction phenotyping) and generating metabolites for structural confirmation.

Protocol: Incubation with Human Liver Microsomes (HLMs)

-

Objective: To generate Phase I metabolites and identify the primary CYP enzymes involved.

-

Materials: Pooled HLMs, Duloxetine stock solution, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), phosphate buffer (pH 7.4), specific CYP inhibitors (e.g., furafylline for CYP1A2, quinidine for CYP2D6).[7][9]

-

Procedure:

-

Pre-warm a suspension of HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

-

(For inhibitor studies): Add the specific CYP inhibitor and pre-incubate for 10-15 minutes.

-

Initiate the reaction by adding duloxetine (e.g., 1-10 µM final concentration) and the NADPH regenerating system.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This also serves to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Collect the supernatant for LC-MS/MS analysis.

-

-

Causality: HLMs contain a rich complement of CYP enzymes. The requirement for an NADPH regenerating system is because CYPs are NADPH-dependent monooxygenases. Comparing metabolite formation in the presence and absence of specific inhibitors allows for the definitive assignment of enzymatic pathways.[7][8]

Sample Preparation from Biological Matrices

Efficiently extracting duloxetine and its metabolites from complex biological matrices like plasma or urine is critical for sensitive and accurate analysis.[12][13]

Protocol: Protein Precipitation (PPT) for Plasma Samples

-

Objective: A rapid and straightforward method for removing high-abundance proteins prior to analysis.[14]

-

Procedure:

-

Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Add 10 µL of internal standard working solution (e.g., deuterated duloxetine, duloxetine-d5) to correct for extraction variability.[15]

-

Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

-

-

Trustworthiness: While simple, PPT is less clean than SPE and may result in more significant matrix effects. Its suitability must be validated by assessing matrix effects, recovery, and process efficiency as per regulatory guidelines.

Section 3: Analytical Workflows for Separation & Elucidation

Modern metabolite identification relies on the coupling of high-resolution liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Chromatographic Separation

Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) is used to separate the parent drug from its various metabolites based on their physicochemical properties.[16][17]

Protocol: UPLC-MS/MS Method for Duloxetine and Metabolites

-

Objective: To achieve chromatographic separation of duloxetine and its structurally similar metabolites.

-

System: A UPLC system coupled to a tandem mass spectrometer.[18]

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is standard (e.g., Hypersil Gold C18, 150 x 2.1 mm, 1.9 µm).[14][18] The C18 stationary phase provides excellent retention for moderately nonpolar compounds like duloxetine.

-

Mobile Phase A: 0.1% Formic Acid in Water.[18]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[18]

-

Rationale: The acidic mobile phase (formic acid) promotes the protonation of duloxetine (a basic compound), leading to better peak shape and enhanced ionization efficiency in the mass spectrometer's ESI source.[18]

-

Flow Rate: 0.3 mL/min.[18]

-

Gradient: A typical gradient would start with a high percentage of aqueous phase (A) to retain polar metabolites, then ramp up the organic phase (B) to elute less polar metabolites and the parent drug. A representative gradient is shown in the workflow diagram below.

-

Mass Spectrometric Detection and Elucidation

Tandem mass spectrometry (MS/MS) provides both the mass of the metabolite (allowing for the deduction of its elemental formula) and structural information from its fragmentation pattern.

-

Full Scan MS: Initially, a full scan is performed to detect all ionizable compounds eluting from the column. Potential metabolites are flagged by searching for predicted mass shifts from the parent drug (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

-

Product Ion Scan (MS/MS): A precursor ion corresponding to a potential metabolite is isolated and fragmented. The resulting fragment ions provide a structural fingerprint. For example, the loss of a characteristic piece of the molecule can confirm the site of metabolism.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is used. This highly sensitive and selective technique monitors a specific precursor-to-product ion transition for the analyte and internal standard, filtering out background noise.[15][18] For duloxetine, a common transition is m/z 298.3 -> 154.1.[15]

Visualizing the Analytical Workflow

The following diagram outlines the integrated workflow from biological sample to metabolite identification.

Caption: A typical bioanalytical workflow for the identification and quantification of duloxetine metabolites.

Conclusion and Future Directions

The metabolism of duloxetine is a complex, multi-pathway process dominated by the actions of CYP1A2 and CYP2D6, followed by extensive conjugation. The identification of its metabolites is achieved through a systematic workflow involving in vitro and in vivo studies, robust sample preparation, and sophisticated LC-MS/MS techniques.

While the primary circulating metabolites are known to be inactive, recent studies have identified novel, reactive metabolites, such as glutathione adducts.[1][11] Future research should focus on clarifying the role of these minor or reactive metabolites in duloxetine-related adverse effects, such as hepatotoxicity.[1] Furthermore, applying advanced techniques like MALDI imaging mass spectrometry can provide crucial information on the spatial distribution of duloxetine and its metabolites within target organs, linking metabolic fate to both efficacy and toxicity.[20][21]

References

-

Title: Duloxetine Pathway, Pharmacokinetics - ClinPGx Source: PharmGKB URL: [Link]

-

Title: Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice Source: National Institutes of Health (NIH) URL: [Link]

-

Title: (PDF) Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects Source: ResearchGate URL: [Link]

-

Title: Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects Source: PubMed URL: [Link]

-

Title: How is Duloxetine (Cymbalta) metabolized? Source: Dr.Oracle URL: [Link]

-

Title: In vitro and in vivo evaluations of cytochrome P450 1A2 interactions with duloxetine Source: Springer URL: [Link]

-

Title: Duloxetine Metabolism in the Presence of Cytochrome P450 Inhibitors Source: OpenRiver - Winona State University URL: [Link]

-

Title: Serotonin–norepinephrine reuptake inhibitor - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Duloxetine metabolism in the presence of Cytochrome P450 inhibitors Source: OpenRiver - Winona State University URL: [Link]

-

Title: The roles of Cyp1a2 and Cyp2d in pharmacokinetic profiles of serotonin and norepinephrine reuptake inhibitor duloxetine and its metabolites in mice Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) Source: National Institutes of Health (NIH) URL: [Link]

-

Title: ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DULOXETINE HCl BY USING LIQUID CHROMATOGRAPHY COUPLED WITH TANDEM MASS SPECTROS Source: Neuroquantology URL: [Link]

-

Title: Separation of Duloxetine hydrochloride on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

-

Title: Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies Source: Journal of Chromatographic Science URL: [Link]

-

Title: MALDI Imaging Mass Spectrometry Visualizes the Distribution of Antidepressant Duloxetine and Its Major Metabolites in Mouse Brain, Liver, Kidney, and Spleen Tissues Source: National Institutes of Health (NIH) URL: [Link]

-

Title: High-Performance Liquid Chromatographic Analysis of Duloxetine and Its Metabolites in Rat and Characterization of Metabolites in Plasma, Urine Source: International Journal of Pharmaceutical Sciences and Drug Research URL: [Link]

-

Title: Quantitative determination of duloxetine and its metabolite in rat plasma by HPLC-MS/MS Source: PubMed URL: [Link]

-

Title: MALDI Imaging Mass Spectrometry Visualizes the Distribution of Antidepressant Duloxetine and Its Major Metabolites in Mouse Brain, Liver, Kidney, and Spleen Tissues Source: PubMed URL: [Link]

-

Title: Duloxetine Pathway, Pharmacokinetics - Drugs/Drug Classes/Metabolites Source: PharmGKB URL: [Link]

-

Title: "Cymbalta" (Duloxetine HCI) EC-Capsules Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: Duloxetine | C18H19NOS | CID 60835 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Analysis of Duloxetine Hydrochloride and Its Related Compounds in Pharmaceutical Dosage Forms and In Vitro Dissolution Studies b Source: SciSpace URL: [Link]

-

Title: Development and Validation of Highly Sensitive HPLC-Ms/Ms Method for the Determination of Duloxetine in Human Plasma and its Application to Clinical Pharmacokinetic Study by Assessing Multiple Bioequivalence Approaches Source: Research Journal of Pharmacy and Technology URL: [Link]

-

Title: Quantification of Duloxetine in the Bacterial Culture and Medium to Study Drug-gut Microbiome Interactions Source: National Institutes of Health (NIH) URL: [Link]

-

Title: A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Analysis of Drugs from Biological Samples Source: International Journal of Innovative Science and Research Technology URL: [Link]

-

Title: Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice Source: DigitalCommons@TMC URL: [Link]

-

Title: Quantitative Determination of Duloxetine Hydrochloride in Biological Samples of Blood Serum and Urine Using a Novel Potentiometric Sensor Source: Analytical and Bioanalytical Electrochemistry URL: [Link]

-

Title: DETERMINATION OF DULOXETINE AND ITS MAJOR METABOLITES IN RABBIT PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY Source: International Journal of Pharmaceutical Sciences and Drug Research URL: [Link]

-

Title: Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications Source: ALWSCI URL: [Link]

Sources

- 1. Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibitor Duloxetine in Liver Microsomes and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. ClinPGx [clinpgx.org]

- 6. Metabolism, excretion, and pharmacokinetics of duloxetine in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openriver.winona.edu [openriver.winona.edu]

- 8. openriver.winona.edu [openriver.winona.edu]

- 9. In vitro and in vivo evaluations of cytochrome P450 1A2 interactions with duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. "Metabolism of a Selective Serotonin and Norepinephrine Reuptake Inhibi" by Xuan Qin, John M Hakenjos et al. [digitalcommons.library.tmc.edu]

- 12. ijisrt.com [ijisrt.com]

- 13. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 14. Quantitative determination of duloxetine and its metabolite in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A rapid and sensitive liquid chromatography–tandem mass spectrometric assay for duloxetine in human plasma: Its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. ijpsdronline.com [ijpsdronline.com]

- 18. Bioanalytical methods for the detection of duloxetine and thioctic acid in plasma using ultra performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of Duloxetine in the Bacterial Culture and Medium to Study Drug-gut Microbiome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MALDI Imaging Mass Spectrometry Visualizes the Distribution of Antidepressant Duloxetine and Its Major Metabolites in Mouse Brain, Liver, Kidney, and Spleen Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MALDI Imaging Mass Spectrometry Visualizes the Distribution of Antidepressant Duloxetine and Its Major Metabolites in Mouse Brain, Liver, Kidney, and Spleen Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergent Roles of CYP1A2 and CYP2D6 in the Bioactivation of Duloxetine: A Technical Guide to the Formation of 5-Hydroxy-6-methoxy Duloxetine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive hepatic metabolism, a critical determinant of its pharmacokinetic profile and clinical efficacy. This technical guide provides an in-depth exploration of the enzymatic cascade leading to the formation of a major circulating metabolite, 5-hydroxy-6-methoxy duloxetine. We will dissect the distinct yet cooperative roles of cytochrome P450 isoforms CYP1A2 and CYP2D6 in the initial oxidative metabolism of duloxetine and the subsequent methylation step, likely mediated by Catechol-O-methyltransferase (COMT). This guide offers field-proven insights into the causality behind experimental designs, detailed step-by-step methodologies for in vitro and in vivo investigations, and a framework for interpreting the impact of genetic polymorphisms on this critical metabolic pathway.

Introduction: The Clinical Pharmacokinetics of Duloxetine

Duloxetine is widely prescribed for the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1] Its therapeutic efficacy is intrinsically linked to its plasma concentration, which is largely governed by the rate and extent of its metabolism in the liver.[2][3] Duloxetine is extensively metabolized, with the two primary enzymes responsible for its initial oxidation being CYP1A2 and CYP2D6.[3][4] These initial oxidative steps are then followed by conjugation and further oxidation.[3] The two major circulating metabolites are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate conjugate of this compound.[2] Understanding the enzymatic pathways leading to these metabolites is paramount for predicting drug-drug interactions, understanding inter-individual variability in drug response, and optimizing therapeutic outcomes.

This guide will focus specifically on the formation of this compound, a significant metabolite in the disposition of duloxetine. We will illuminate the sequential roles of CYP1A2, CYP2D6, and likely COMT in this metabolic transformation.

The Metabolic Pathway: A Two-Step Bioactivation

The formation of this compound is a multi-step process initiated by hydroxylation of the naphthalene ring of the duloxetine molecule, followed by methylation.

Step 1: 5-Hydroxylation - The Critical Role of CYP1A2 and CYP2D6

The initial and rate-limiting step in the formation of the 5-hydroxy-6-methoxy metabolite is the hydroxylation of duloxetine at the 5-position of the naphthyl ring. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have identified both CYP1A2 and CYP2D6 as being capable of catalyzing this reaction.[2]

-

CYP1A2: This enzyme is a major contributor to duloxetine metabolism.[5] Its activity can be influenced by factors such as smoking (induction) and co-administration of inhibitors like fluvoxamine, which can significantly increase duloxetine exposure.[6]

-

CYP2D6: This highly polymorphic enzyme plays a significant role in the metabolism of numerous drugs, including duloxetine.[5] Genetic variations in the CYP2D6 gene can lead to different metabolizer phenotypes, ranging from poor to ultrarapid metabolizers, which can drastically alter duloxetine plasma concentrations.[7][8] Poor metabolizers are at an increased risk of adverse effects due to elevated drug levels.[6]

The relative contribution of CYP1A2 and CYP2D6 to 5-hydroxylation can vary between individuals due to genetic and environmental factors.

Step 2: Methylation - The Putative Role of Catechol-O-methyltransferase (COMT)

Following the initial 5-hydroxylation, the resulting 5-hydroxy duloxetine undergoes methylation to form this compound. While direct enzymatic evidence for this specific reaction is still emerging, the involvement of methylation in the overall metabolism of duloxetine is well-established.[2] Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the methylation of catecholamines and other catecholic compounds. Given the catechol-like structure of 5-hydroxy duloxetine, COMT is the most probable candidate for catalyzing this methylation step. Genetic polymorphisms in the COMT gene have been associated with variations in duloxetine response, further suggesting its involvement in the drug's metabolic pathway.[9][10]

Experimental Protocols for Elucidating the Metabolic Pathway

To rigorously investigate the roles of CYP1A2 and CYP2D6 in this compound formation, a combination of in vitro and in vivo experimental approaches is essential.

In Vitro Assessment of Duloxetine Metabolism

Objective: To determine the kinetic parameters of 5-hydroxy duloxetine formation by CYP1A2 and CYP2D6 and to confirm the role of COMT in the subsequent methylation.

Systems:

-

Human Liver Microsomes (HLMs): Provides a mixed-enzyme system representative of the in vivo hepatic environment.

-

Recombinant Human CYP Enzymes (rCYP1A2, rCYP2D6): Allows for the study of individual enzyme contributions in a controlled system.

-

Recombinant Human COMT (rCOMT): For direct confirmation of methylation activity.

-

Preparation of Incubation Mixtures: In a microcentrifuge tube, combine potassium phosphate buffer (0.1 M, pH 7.4), pooled human liver microsomes (e.g., 0.2 mg/mL final concentration), and varying concentrations of duloxetine (e.g., 1-100 µM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 10, 20, 30, 60 minutes).

-

Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled duloxetine metabolite).

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the formation of 5-hydroxy and this compound.[11][12][13]

-

Follow the same procedure as for HLMs , replacing the human liver microsomes with a specific concentration of recombinant human CYP1A2 or CYP2D6 (e.g., 10-50 pmol/mL) and cytochrome P450 reductase.

-

To investigate the methylation step, incubate 5-hydroxy duloxetine (as the substrate) with recombinant human COMT in the presence of the methyl donor S-adenosyl-L-methionine (SAM).

Quantitative Data Analysis